molecular formula C13H14N4S B5320720 5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5320720
M. Wt: 258.34 g/mol
InChI Key: NYHLSBPYGMJTNA-UHFFFAOYSA-N
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Description

5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound features an indole ring fused with a triazine ring, and it is substituted with ethyl and ethylsulfanyl groups. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Properties

IUPAC Name

5-ethyl-3-ethylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-17-10-8-6-5-7-9(10)11-12(17)14-13(16-15-11)18-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLSBPYGMJTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole. This reaction produces aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones, which are then acetylated to their poly-O-acetyl derivatives. These derivatives undergo sterically controlled regiospecific oxidative cyclization with bromine in acetic acid and sodium acetate to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid and sodium acetate.

    Reduction: Hydrazine hydrate in methanol.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include polyacetoxyalkyl-10-ethyl-1,2,4-triazolo[4′,3′:2,3]-1,2,4-triazino[5,6-b]indoles and other substituted derivatives .

Scientific Research Applications

5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways. The compound binds to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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